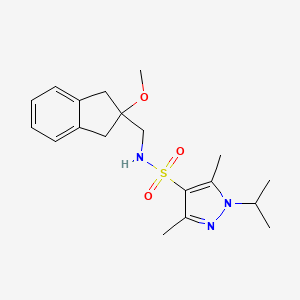

1-isopropyl-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Description

Properties

IUPAC Name |

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-3,5-dimethyl-1-propan-2-ylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O3S/c1-13(2)22-15(4)18(14(3)21-22)26(23,24)20-12-19(25-5)10-16-8-6-7-9-17(16)11-19/h6-9,13,20H,10-12H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYEJLQWOUSMHDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(C)C)C)S(=O)(=O)NCC2(CC3=CC=CC=C3C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-isopropyl-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps:

Formation of the Indene Derivative: The starting material, 2-methoxy-2,3-dihydro-1H-indene, can be synthesized through the reduction of 2-methoxy-1-indanone.

Pyrazole Formation: The pyrazole ring is formed by reacting 3,5-dimethyl-1H-pyrazole with appropriate sulfonyl chloride under basic conditions.

Coupling Reaction: The final step involves coupling the indene derivative with the pyrazole sulfonamide using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to batch processes.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.

Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

Substitution: The isopropyl group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate).

Reduction: Reagents like LiAlH₄ (lithium aluminium hydride) or H₂/Pd (hydrogenation with palladium catalyst).

Substitution: Reagents like alkyl halides in the presence of a base.

Major Products:

Oxidation: Formation of 2-hydroxy-2,3-dihydro-1H-indene derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various alkyl or aryl substituted derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways involving sulfonamides.

Medicine: Potential therapeutic applications due to its sulfonamide moiety, which is common in many drugs.

Industry: Use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 1-isopropyl-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide would depend on its specific application. In biological systems, sulfonamides typically inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This compound could potentially target enzymes involved in metabolic pathways, leading to inhibition of specific biochemical reactions.

Comparison with Similar Compounds

Data Table: Comparative Analysis

Research Findings and Implications

- Synthetic Efficiency : Compound 27 demonstrates higher yields (76%) compared to Example 20 (44%) and Compound 41 (35%), suggesting that simpler coupling reactions (e.g., isocyanate addition) may be more efficient than cross-coupling methodologies .

- Structural Flexibility : The methoxy-dihydroindenyl group in the target compound provides a unique steric profile compared to planar aromatic substituents (e.g., chlorophenyl or fluorophenyl), which could modulate target selectivity .

- Spectroscopic Trends : Strong SO₂ IR absorptions (~1160–1385 cm⁻¹) are consistent across sulfonamide derivatives, aiding in structural validation .

Biological Activity

1-Isopropyl-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic applications.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₉H₂₇N₃O₃S

- Molecular Weight : 377.5 g/mol

- CAS Number : 2034347-17-4

Synthesis

The synthesis of this compound typically involves the reaction of 2-methoxy-2,3-dihydro-1H-indene derivatives with pyrazole sulfonamide precursors. The synthetic pathway is crucial for ensuring the purity and yield of the final product.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains and fungi. In a study evaluating related pyrazole derivatives, significant antimicrobial activity was observed against Bacillus subtilis and Escherichia coli at concentrations as low as 40 µg/mL .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Pyrazole derivatives have been documented to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain pyrazole sulfonamides demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard drugs like dexamethasone .

Anticancer Activity

There is emerging evidence that pyrazole compounds can inhibit cancer cell proliferation. In vitro studies have shown that related pyrazoles can induce cytotoxic effects on various cancer cell lines by targeting specific signaling pathways involved in tumor growth . The precise mechanism often involves the inhibition of kinases such as EGFR and Src, which are crucial for cell signaling in cancer progression .

Case Study 1: Antimicrobial Screening

A series of synthesized pyrazole derivatives were screened for their antimicrobial activity against five phytopathogenic fungi. The results indicated that compounds with structural similarities to 1-isopropyl-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide exhibited promising antifungal properties, particularly against Fusarium solani and Botrytis cinerea .

Case Study 2: Anti-inflammatory Activity

In a comparative study of various pyrazole derivatives, one compound demonstrated significant inhibition of IL-6 production in human macrophages. This suggests that modifications in the pyrazole structure can enhance anti-inflammatory effects, making it a candidate for further development in treating inflammatory diseases .

The biological activity of this compound is likely mediated through several mechanisms:

- Inhibition of Enzymatic Pathways : Pyrazoles often act as inhibitors of cyclooxygenase (COX) enzymes, reducing the production of inflammatory mediators.

- Cytokine Modulation : By inhibiting key cytokines such as TNF-α and IL-6, these compounds can modulate immune responses.

- Targeting Cell Signaling Pathways : Compounds like this one may interfere with growth factor signaling pathways critical for cancer cell survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.